molecular formula C13H17N3O B15235127 3-Amino-4-((1-methylpiperidin-4-YL)oxy)benzonitrile

3-Amino-4-((1-methylpiperidin-4-YL)oxy)benzonitrile

Katalognummer: B15235127
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: GJXTZCWJLHOCCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile is a versatile chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is known for its high purity and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

3-amino-4-(1-methylpiperidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)17-13-3-2-10(9-14)8-12(13)15/h2-3,8,11H,4-7,15H2,1H3

InChI-Schlüssel

GJXTZCWJLHOCCV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.